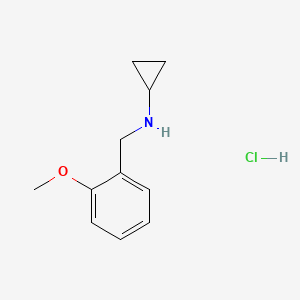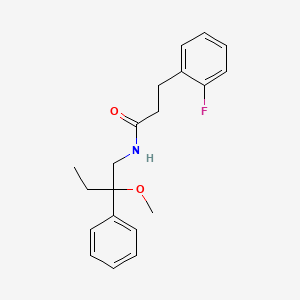
3-(3,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one" is a derivative of 4H-chromen-4-one, which is a scaffold present in various compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential as anti-tumor agents, COX-2 inhibitors, antibacterial, antioxidant, and anticholinesterase agents .
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves the formation of the chromene ring system, which can be achieved through various synthetic routes. For instance, the synthesis of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, a related compound, was achieved through the interaction with different reagents, leading to a variety of heterocycles . Similarly, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one was performed by refluxing 4-hydroxy coumarin with aromatic aldehydes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of a chromene ring, which is a benzopyran derivative. The structure of such compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . The molecular conformation and binding interactions of these compounds can be significant for their biological activity, as seen in the COX-2 selectivity study of a related compound .
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo various chemical reactions, including condensation with active methylene compounds, reaction with hydrazonyl halides, and interaction with chlorinated active methylene compounds . These reactions can lead to the formation of triazines, triazepines, and other heterocycles, which can be further modified to enhance their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy, hydroxy, and piperazinyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The electrochemical properties, such as redox potential, are also important, as they can be related to the antioxidant activity of these compounds . The crystal structure analysis provides insights into the molecular packing and possible intermolecular interactions, which can influence the compound's solid-state properties .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-26-10-12-27(13-11-26)15-19-20(28)8-7-18-24(29)23(16(2)32-25(18)19)17-6-9-21(30-3)22(14-17)31-4/h6-9,14,28H,5,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLKKWMRRPVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



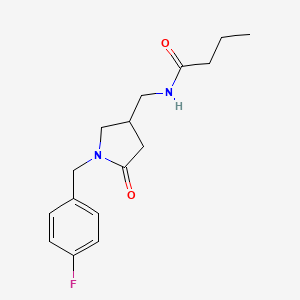
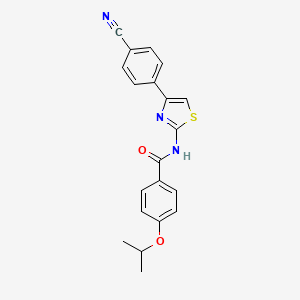
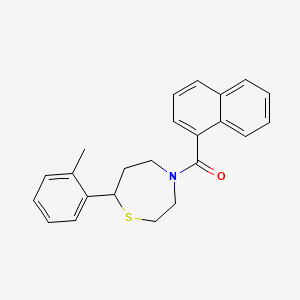

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)
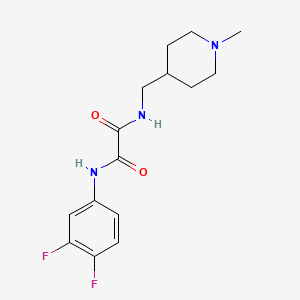
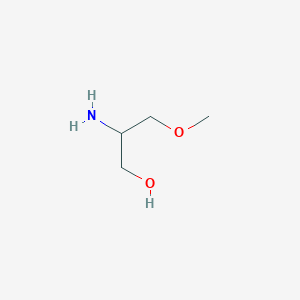

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
